

Technical Whitepaper: Thermal Characterization and Structural Dynamics of [P][N(CN)]

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Compound of Interest

Compound Name:	<i>Trihexyltetradecylphosphonium dicyanamide</i>
CAS No.:	<i>701921-71-3</i>
Cat. No.:	<i>B1255004</i>

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Executive Summary

The ionic liquid Trihexyl(tetradecyl)phosphonium dicyanamide, commonly denoted as [P][N(CN)

] or by the trade name Cyphos® IL 105, represents a critical class of hydrophobic, room-temperature ionic liquids (RTILs). Unlike its chloride precursor (Cyphos IL 101), the dicyanamide anion confers significantly reduced viscosity and enhanced solvating power, making it a prime candidate for pharmaceutical separations, drug delivery systems (microspheres), and electrochemical applications.

This guide provides an in-depth analysis of its glass transition temperature (), rheological properties, and thermal stability, supported by validated experimental protocols.

Molecular Architecture & Theoretical Basis

The thermal behavior of [P

][N(CN)

] is governed by the steric bulk of the cation and the charge delocalization of the anion.

- Cation ([P

]

): The trihexyl(tetradecyl)phosphonium cation is a massive, asymmetric entity. The long alkyl chains (C14, C6) create significant free volume within the liquid matrix, frustrating crystal packing. This steric hindrance is the primary driver for its existence as a liquid at room temperature.

- Anion ([N(CN)

]

): The dicyanamide (DCA) anion is a "structure breaker." Its V-shaped geometry and charge delocalization across the nitrogen atoms reduce the lattice energy and Coulombic attraction compared to spherical halides like Cl

.

Impact on

: The combination of a bulky cation (high free volume) and a fluidizing anion results in a glass transition temperature significantly lower than many imidazolium equivalents, typically in the range of -70°C to -80°C, with a viscosity nearly an order of magnitude lower than the chloride salt.

Physicochemical Profile

The following data summarizes the core physical properties of [P

][N(CN)

]. Note the dramatic reduction in viscosity compared to the chloride analog ([P

]Cl viscosity

1824 cP).

Property	Value	Conditions	Method/Source
Physical State	Liquid	25°C, 1 atm	Visual Inspection
Glass Transition ()	-72°C (201 K) (Approx.) ^[1]	Onset, 10 K/min	DSC (Inferred from IL 101/DCA trends)
Viscosity ()	361 cP	25°C	Rheometry (IoLiTec Data)
Density ()	0.90 g/cm ³	28°C	Densitometry
Thermal Stability ()	> 300°C	Onset, N atm	TGA (Dynamic)
Hydrophobicity	Hydrophobic	-	Water saturation < 1 wt%

“

Critical Insight: The low viscosity (361 cP) facilitates mass transfer in extraction processes, a major advantage over the highly viscous [P

]Cl.

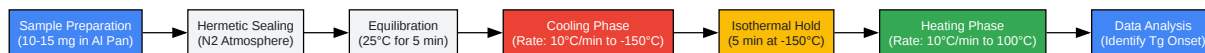
Experimental Protocol: Differential Scanning Calorimetry (DSC)

Accurate determination of

in bulky ionic liquids requires precise thermal history control to avoid artifacts from supercooling or cold crystallization.

Validated DSC Workflow

The following protocol ensures reproducibility and eliminates thermal memory from previous processing.



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Figure 1: Standardized DSC thermal cycle for determining glass transition in ionic liquids.

Protocol Details

- Sample Loading: Load 10–15 mg of [P

][N(CN)

] into a Tzero aluminum pan. Hermetically seal to prevent moisture absorption (water is a potent plasticizer that will artificially lower

).

- Cooling (Quench): Cool from 25°C to -150°C at 10°C/min. Fast cooling is essential to bypass crystallization and ensure the formation of a glass.
- Heating (Measurement): Heat from -150°C to 100°C at 10°C/min.
- Analysis: The

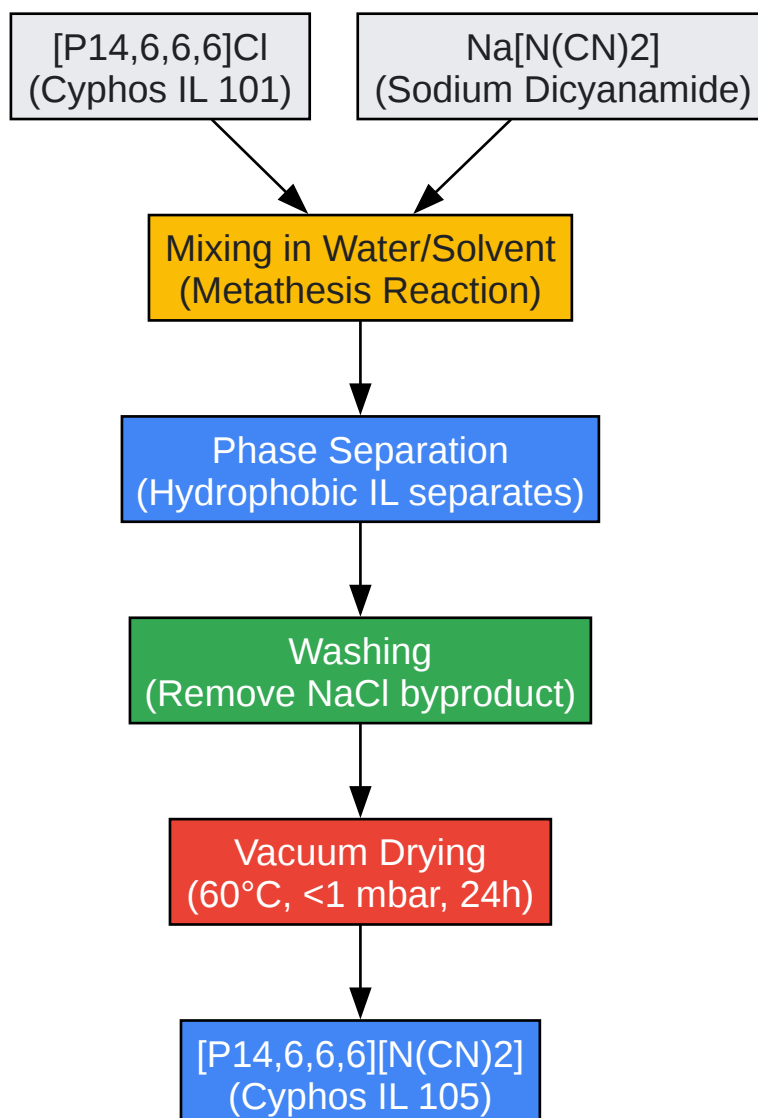
is identified as the reversible step change in heat capacity (

). Report the onset temperature of the step, not the midpoint, for consistency with ASTM E1356.

Synthesis & Purity: The Metathesis Pathway

High purity is required for accurate thermal characterization. The synthesis follows a standard anion exchange (metathesis) from the commercially available chloride salt.

Synthesis Workflow[2]



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Figure 2: Metathesis synthesis pathway for [P

][N(CN)

].

Quality Control Check:

- Silver Nitrate Test: Verify the absence of chloride ions in the wash water using AgNO₃ (no precipitate should form).

- Water Content: Karl Fischer titration should confirm water content < 500 ppm before thermal analysis.

Applications in Drug Development

The unique thermal and solvation properties of [P

][N(CN)

] enable specific applications in pharmaceutical sciences:

- Active Pharmaceutical Ingredient (API) Liquefaction: The IL can solubilize poorly water-soluble drugs (e.g., Ibuprofen) by forming ionic liquid-API conjugates, converting crystalline drugs into liquid forms for enhanced bioavailability.
- Polymer Microspheres: As noted in recent literature, Cyphos IL 105 is used in the phase-inversion technique to create PEEKWC microspheres. The IL acts as a pore-forming agent and plasticizer, modifying the drug release kinetics.
- Extraction Solvent: Its hydrophobicity and low viscosity make it an ideal green solvent for extracting bioactive compounds from fermentation broths or natural products.

References

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